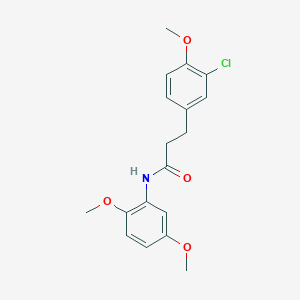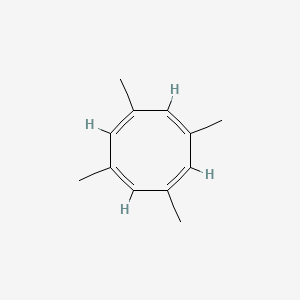
Urea, N'-(2-chlorophenyl)-N,N-bis(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N’-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- is a synthetic organic compound characterized by the presence of a urea moiety substituted with a 2-chlorophenyl group and two 2-methylpropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- typically involves the reaction of 2-chloroaniline with isobutyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final product is typically isolated and purified using large-scale crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N’-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N’-(2-chlorophenyl)-N,N-bis(2-methylpropyl)urea oxide.
Reduction: Formation of reduced derivatives such as N’-(2-chlorophenyl)-N,N-bis(2-methylpropyl)amine.
Substitution: Formation of substituted derivatives such as N’-(2-aminophenyl)-N,N-bis(2-methylpropyl)urea.
Aplicaciones Científicas De Investigación
Urea, N’-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Urea, N’-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Urea, N’-(2-bromophenyl)-N,N-bis(2-methylpropyl)-
- Urea, N’-(2-fluorophenyl)-N,N-bis(2-methylpropyl)-
- Urea, N’-(2-methylphenyl)-N,N-bis(2-methylpropyl)-
Uniqueness
Urea, N’-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
82744-80-7 |
|---|---|
Fórmula molecular |
C15H23ClN2O |
Peso molecular |
282.81 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-1,1-bis(2-methylpropyl)urea |
InChI |
InChI=1S/C15H23ClN2O/c1-11(2)9-18(10-12(3)4)15(19)17-14-8-6-5-7-13(14)16/h5-8,11-12H,9-10H2,1-4H3,(H,17,19) |
Clave InChI |
ZKWHIHJKUJWALJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CC(C)C)C(=O)NC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-[4-(4-methoxyphenyl)-2-thienyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11950071.png)






![4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11950105.png)



